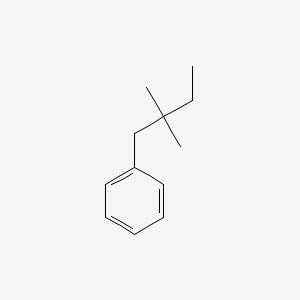

(2,2-Dimethylbutyl)benzene

Description

Structural Considerations and Related Alkylbenzenes in Contemporary Synthetic Chemistry

The structure of (2,2-Dimethylbutyl)benzene, with its bulky neo-hexyl group attached to the aromatic ring, presents significant steric hindrance. This bulkiness influences its reactivity in electrophilic aromatic substitution reactions, affecting the regioselectivity of these transformations. smolecule.com In contemporary synthetic chemistry, the study of such sterically demanding alkylbenzenes is crucial for understanding the limits and possibilities of aromatic functionalization.

Related alkylbenzenes, such as toluene (B28343) (methylbenzene), ethylbenzene (B125841), and cumene (B47948) (isopropylbenzene), serve as fundamental building blocks in the chemical industry. wikipedia.org The systematic variation of the alkyl substituent, from simple linear chains to branched structures like the one in this compound, allows for the fine-tuning of physical and chemical properties. For instance, the degree of branching impacts boiling points, solubility, and reactivity.

A comparison with its isomers, such as (1,3-dimethylbutyl)benzene and (2,3-dimethylbutyl)benzene, highlights the importance of the substitution pattern on the alkyl chain. chemicalbook.comnih.gov These subtle structural differences can lead to distinct outcomes in chemical reactions and result in different physical properties. The unique steric profile of the 2,2-dimethylbutyl group, also known as the neo-hexyl group, distinguishes it from less branched isomers. smolecule.com

The synthesis of these compounds often relies on Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. wikipedia.orgbyjus.com However, the choice of alkylating agent and reaction conditions is critical to avoid unwanted side reactions like polyalkylation and carbocation rearrangements, which are common challenges in alkylbenzene synthesis. libretexts.orglumenlearning.com

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C12H18 | 162.27 | 203.4 |

| Toluene | C7H8 | 92.14 | 110.6 |

| Ethylbenzene | C8H10 | 106.17 | 136.2 |

| Cumene | C9H12 | 120.19 | 152.4 |

| tert-Butylbenzene (B1681246) | C10H14 | 134.22 | 169.1 |

Note: Boiling points are approximate and can vary with pressure.

Historical and Current Research Trajectories of Alkylbenzene Chemistry Relevant to this compound

The study of alkylbenzenes has a rich history, dating back to the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. wikipedia.orgbyjus.comchemistryviews.org This reaction revolutionized organic chemistry by providing a straightforward method to attach alkyl groups to aromatic rings. nih.gov Initially, research focused on understanding the scope and mechanism of this reaction, using various alkyl halides and Lewis acid catalysts. wikipedia.org

Early investigations into the mass spectrometry of alkylbenzenes, particularly through electron impact (EI) ionization, provided fundamental insights into their fragmentation patterns and the stability of the resulting ions. core.ac.uk The study of protonated alkylbenzenes, generated through chemical ionization (CI) mass spectrometry, became another significant area of research, offering parallels to electrophilic aromatic substitution in solution. core.ac.uk These gas-phase studies have been instrumental in understanding the intrinsic properties of these molecules.

Current research in alkylbenzene chemistry is multifaceted. A significant trend is the development of more environmentally friendly and efficient synthetic methods. nih.gov This includes the use of solid acid catalysts, such as zeolites, to replace traditional Lewis acids like aluminum chloride, which can be difficult to handle and generate hazardous waste. wikipedia.org There is also a move towards using less toxic alkylating agents, such as alcohols and alkenes, which produce water or no byproducts, respectively. nih.gov

The investigation of linear alkylbenzenes (LABs) is a major area of industrial research, as they are key precursors to the production of biodegradable detergents (linear alkylbenzene sulfonates, LAS). grandviewresearch.commordorintelligence.com While this compound is a branched alkylbenzene, the extensive research into LABs provides a broader context for understanding the industrial relevance and environmental considerations of alkylbenzene production and use. thebusinessresearchcompany.comkbvresearch.com

Furthermore, advanced analytical techniques continue to play a crucial role. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the detailed structural elucidation of complex alkylbenzene isomers and for studying their dynamic behavior in solution. researchgate.netlibretexts.org For instance, 1H NMR spectroscopy can distinguish between protons in different chemical environments within the molecule, providing valuable information about the substitution pattern on both the aromatic ring and the alkyl chain. docbrown.infoyoutube.com Similarly, 13C NMR spectroscopy provides data on the carbon skeleton of the molecule. researchgate.net

Table 2: Key Research Milestones in Alkylbenzene Chemistry

| Year | Milestone | Significance |

| 1877 | Discovery of the Friedel-Crafts reaction | Provided a general method for the alkylation and acylation of aromatic rings. wikipedia.orgbyjus.comchemistryviews.org |

| Mid-20th Century | Application of mass spectrometry to petroleum analysis | Led to a deeper understanding of the fragmentation and isomerization of alkylbenzene ions. core.ac.uk |

| 1960s | Introduction of chemical ionization (CI) mass spectrometry | Enabled the study of protonated alkylbenzenes, relevant to electrophilic aromatic substitution. core.ac.uk |

| Late 20th Century | Development of solid acid catalysts (e.g., zeolites) | Offered a greener alternative to traditional Lewis acid catalysts in Friedel-Crafts reactions. wikipedia.org |

| 2023 | First sustainable linear alkylbenzene announced | Highlighted the industry's move towards bio-based and environmentally friendly products. grandviewresearch.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

28080-86-6 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2,2-dimethylbutylbenzene |

InChI |

InChI=1S/C12H18/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

InChI Key |

IQUZXHOQPNGXTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis Methodologies for 2,2 Dimethylbutyl Benzene and Its Derivatives

Friedel-Crafts Alkylation Routes to (2,2-Dimethylbutyl)benzene

The Friedel-Crafts alkylation, a cornerstone of aromatic chemistry discovered by Charles Friedel and James Crafts in 1877, is a principal method for synthesizing alkylbenzenes. lumenlearning.comnumberanalytics.com This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. mt.comopenstax.org

The synthesis of this compound via Friedel-Crafts alkylation typically employs a branched alkyl halide, such as 1-chloro-2,2-dimethylbutane, and a Lewis acid catalyst like aluminum chloride (AlCl₃). lumenlearning.commt.com The mechanism proceeds through several key steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to generate a carbocation. numberanalytics.comlibretexts.org In the case of a primary alkyl halide like 1-chloro-2,2-dimethylbutane, a discrete primary carbocation is highly unstable and may not form entirely. Instead, a more complex, polarized intermediate with the Lewis acid is likely involved. stackexchange.com

Electrophilic Attack: The electron-rich π system of the benzene (B151609) ring attacks the electrophilic carbocation (or the polarized complex), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Deprotonation: A weak base, often the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, removes a proton from the arenium ion. libretexts.org This step restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. mt.comlibretexts.org

A significant challenge in Friedel-Crafts alkylation, particularly with primary alkyl halides, is the propensity for carbocation rearrangements. lumenlearning.comlibretexts.org Primary carbocations are inherently unstable and tend to rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts. libretexts.orglibretexts.org

For instance, in the alkylation of benzene with 1-chloro-2,2-dimethylpropane, the initially formed primary carbocation rearranges to a more stable tertiary carbocation via a methyl shift, leading to the formation of (1,1-dimethylpropyl)benzene as the major product. libretexts.org Similarly, the reaction of benzene with 1-chlorobutane (B31608) results in the formation of sec-butylbenzene (B1681704) due to a hydride shift from the secondary to the primary carbon. libretexts.org

In the specific case of synthesizing this compound, starting with an alkyl halide that would generate a 2,2-dimethylbutyl carbocation, a rearrangement is also possible. The initially formed primary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement would lead to a different isomer as the main product, highlighting the importance of controlling reaction conditions to achieve the desired regioselectivity. The stability of carbocations follows the order: tertiary > secondary > primary. khanacademy.org

The efficiency and selectivity of Friedel-Crafts alkylation are highly dependent on the catalytic system and reaction conditions.

Catalytic Systems:

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to facilitate the formation of the carbocation. numberanalytics.com The choice and concentration of the catalyst are critical; higher concentrations can increase the reaction rate but may also lead to undesirable side reactions. numberanalytics.com

Solid Acid Catalysts: To address the environmental and practical issues associated with traditional Lewis acids, solid acid catalysts such as zeolites and activated clays (B1170129) have been developed. numberanalytics.cometsu.edu Zeolites, with their well-defined pore structures, can offer enhanced selectivity. etsu.edubohrium.com For example, zeolite Y and zeolite Beta have been studied for benzene alkylation. etsu.edu

Reaction Conditions:

Temperature: Temperature control is crucial. While higher temperatures increase the reaction rate, they can also promote side reactions and decrease selectivity. numberanalytics.com Lower temperatures often favor the desired product by minimizing rearrangements and polyalkylation. numberanalytics.com

Solvent: The choice of solvent can impact reaction rates and yields. Inert, non-polar solvents like carbon disulfide or dichloromethane (B109758) are often employed. numberanalytics.com

Substrate Ratio: Using a large excess of the aromatic substrate can help to minimize polyalkylation, a common side reaction where multiple alkyl groups are added to the benzene ring. libretexts.orgnumberanalytics.com

Table 1: Common Catalysts and Conditions for Friedel-Crafts Alkylation

| Catalyst Type | Examples | Typical Reaction Temperature (°C) | Key Advantages |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | 0 - 100 | High reactivity |

| Solid Acids | Zeolites (e.g., Zeolite Y, Beta), Activated Clays | 120 - 250+ | Reusability, reduced environmental impact, potential for high selectivity |

Alternative Synthetic Strategies for this compound Analogs

While Friedel-Crafts alkylation is a powerful tool, its limitations, such as carbocation rearrangements and potential for polyalkylation, have driven the development of alternative synthetic strategies for preparing this compound analogs with greater control and efficiency.

Modern organic synthesis offers several alternatives to the classic Friedel-Crafts reaction for the formation of C-C bonds between aromatic and alkyl moieties.

Friedel-Crafts Acylation followed by Reduction: To circumvent the issue of carbocation rearrangements, a Friedel-Crafts acylation can be performed first. masterorganicchemistry.com This reaction introduces an acyl group, which is deactivating and prevents further substitution. mt.com The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. youtube.com This two-step process ensures the formation of the linear alkylbenzene without isomeric impurities.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, provide powerful methods for forming C-C bonds with high selectivity. These reactions typically involve the coupling of an aryl halide or triflate with an organoboron or organozinc reagent, respectively. Recent advancements have also explored the use of other metals like nickel and cobalt for similar transformations. acs.orgorganic-chemistry.org

[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes offer a convergent approach to highly substituted benzene rings. nih.gov By carefully selecting the alkyne substrates, complex substitution patterns can be achieved in a single step. nih.gov

The quest for more efficient and selective catalytic systems is a continuous effort in organic synthesis.

Homogeneous Catalysis: The development of novel ligands for transition metal catalysts has enabled greater control over reactivity and selectivity in cross-coupling reactions. For instance, the use of specific phosphine (B1218219) ligands in palladium catalysis can influence the efficiency of the coupling process.

Heterogeneous Catalysis: Research into solid catalysts continues to be a major focus. The synthesis of hierarchically porous zeolites and other nanostructured materials aims to improve diffusion of reactants and products, leading to higher activity and selectivity. etsu.edu For example, modifying zeolites with rare earth elements has been shown to enhance their catalytic performance in benzene alkylation. etsu.edu

Dual Catalysis: Innovative approaches combining different catalytic modes are emerging. For example, dual catalytic systems that merge photoredox catalysis with nickel catalysis have been developed for the direct C-H functionalization of aldehydes, enabling their coupling with aryl halides. acs.org Another example involves a dual system of palladium on carbon and scandium trifluoromethanesulfonate (B1224126) for the ortho-alkylation of phenols. acs.org

Industrial Production Methodologies and Scalability Studies for Alkylbenzenes

The industrial synthesis of this compound, a type of alkylbenzene, is principally achieved through the Friedel-Crafts alkylation of benzene. This cornerstone reaction involves reacting benzene with an appropriate alkylating agent, such as an olefin (like 2,2-dimethyl-1-butene) or an alkyl halide (like 1-chloro-2,2-dimethylbutane), in the presence of a catalyst. echem-eg.comsmolecule.commt.com While large-scale production data specifically for this compound is not as prevalent as for high-volume chemicals like ethylbenzene (B125841) and cumene (B47948), the underlying industrial methodologies and scalability principles are well-established for the broader class of alkylbenzenes. mt.commt.com

Historically, industrial alkylation processes relied heavily on liquid acid catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF). researchgate.netresearchgate.net However, significant operational and environmental challenges, including catalyst corrosivity, handling difficulties, and the generation of hazardous waste, have spurred the transition toward more sustainable alternatives. researchgate.netnih.gov

Scaling up the synthesis of alkylbenzenes from the laboratory to an industrial scale presents challenges related to maintaining catalyst activity, managing heat transfer from the exothermic reaction, and ensuring efficient separation of products. numberanalytics.com Successful scaling requires careful optimization of reaction conditions and reactor design to ensure consistent and safe operation. numberanalytics.com

The design of reactors and the associated process engineering are critical for the efficient, safe, and economical large-scale production of alkylbenzenes like this compound. The choice of reactor is heavily influenced by the type of catalyst used (e.g., liquid Lewis acids or solid zeolites). numberanalytics.com

Fixed-Bed Reactors: For solid acid catalysts such as zeolites, fixed-bed reactors are the industry standard. numberanalytics.com In this configuration, the catalyst is packed into a stationary bed through which the liquid-phase reactants (benzene and the alkylating agent) flow. This design is favored for its operational simplicity and the ease of separating the catalyst from the product stream. numberanalytics.com A major engineering consideration for fixed-bed reactors is managing the heat generated by the exothermic alkylation reaction. To prevent "hot spots" that can lead to catalyst deactivation and undesirable side reactions, multi-tubular reactors with external cooling or inter-stage cooling systems are often employed. mdpi.com

Process Engineering Considerations: Key process variables must be carefully controlled to maximize yield and selectivity. numberanalytics.com

Reactant Ratio: A high molar ratio of benzene to the alkylating agent (olefin) is typically used. This excess of benzene favors the formation of the desired monoalkylated product over polyalkylated byproducts and helps to suppress olefin polymerization, which can foul the catalyst. google.com

Temperature and Pressure: Reaction temperature is a critical parameter that affects both the reaction rate and selectivity. numberanalytics.com Higher temperatures increase the rate but can also promote side reactions. youtube.com Therefore, an optimal temperature, typically in the range of 100-250°C for many zeolite-catalyzed processes, is maintained. Pressure is controlled to keep the reactants in the liquid phase. psu.edu

Feed Purity: The feedstock, including benzene and the alkylating agent, must be free of impurities like water and sulfur compounds, which can poison the acid catalyst and reduce its lifespan. researchgate.net

Table 1: Comparison of Industrial Alkylation Catalyst Technologies

| Feature | Traditional Lewis Acids (e.g., AlCl₃, HF) | Modern Solid Acids (e.g., Zeolites) |

|---|---|---|

| Catalyst Phase | Liquid (Homogeneous) | Solid (Heterogeneous) |

| Corrosivity | High, requires special materials of construction. nih.gov | Low, non-corrosive. nih.gov |

| Environmental Impact | High, produces hazardous waste. researchgate.netyoutube.com | Low, regenerable and non-hazardous. numberanalytics.com |

| Catalyst Separation | Complex, requires washing and neutralization steps. | Simple, catalyst remains in a fixed bed. numberanalytics.com |

| Selectivity | Can lead to more byproducts and isomerization. mt.com | High, shape-selectivity can favor specific products. wikipedia.org |

| Operating Conditions | Generally lower temperatures. | Higher temperatures may be required. |

| Example Process | Older alkylation plants. | UOP Detal™ Process for LAB production. researchgate.net |

In the industrial alkylation of benzene, the formation of byproducts is a primary concern as it lowers the yield of the desired product, such as this compound, and increases purification costs. mt.com Key byproducts include polyalkylated benzenes, isomers of the desired product, and oligomers from the alkylating agent. mt.comgoogle.com

Primary Byproducts and Their Formation:

Polyalkylated Benzenes: The initial product, monoalkylbenzene, is more reactive than benzene itself, making it susceptible to further alkylation. This leads to the formation of di- and tri-alkylated species. mt.comorganic-chemistry.org For instance, in the target synthesis, di-(2,2-dimethylbutyl)benzene would be a significant byproduct.

Isomerization: Carbocation intermediates formed during the reaction can undergo rearrangement to more stable forms, especially with traditional Lewis acid catalysts, leading to the formation of structural isomers. mt.com

Oligomerization/Polymerization: The olefin reactant can react with itself to form dimers, trimers, and other heavier hydrocarbons, which can reduce yield and lead to catalyst fouling. rsc.org

Mitigation Strategies:

Several strategies are employed in industrial processes to minimize byproduct formation and enhance the economic viability of production.

Catalyst Selection: The choice of catalyst is paramount. Modern shape-selective zeolite catalysts can physically hinder the formation of bulky polyalkylated molecules within their pore structures, thus favoring the desired mono-alkylated product. wikipedia.orgyoutube.com

Optimization of Reaction Conditions:

High Benzene/Olefin Ratio: Maintaining a large excess of benzene in the feed shifts the reaction equilibrium towards mono-alkylation. google.com

Temperature Control: Operating at an optimized temperature balances a sufficient reaction rate with the minimization of side reactions like cracking and polymerization that are favored at higher temperatures. numberanalytics.comrsc.org

Table 2: Common Byproducts and Mitigation Approaches in Benzene Alkylation

| Byproduct Type | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Polyalkylated Benzenes | Further alkylation of the mono-alkylated product. mt.com | High benzene-to-olefin ratio, use of shape-selective catalysts, transalkylation of byproducts. wikipedia.orggoogle.com |

| Structural Isomers | Carbocation rearrangement during alkylation. mt.com | Choice of catalyst (some zeolites suppress isomerization), optimization of temperature. |

| Olefin Oligomers | Self-reaction of the olefin alkylating agent. rsc.org | High benzene-to-olefin ratio, controlled temperature. google.com |

| Heavy Aromatics | Cracking and other side reactions. acs.org | Catalyst deactivation management, optimized operating conditions. |

Reactivity and Reaction Mechanisms of 2,2 Dimethylbutyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgkhanacademy.org The (2,2-dimethylbutyl) group, being an alkyl group, is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene itself. numberanalytics.comlibretexts.org This activation stems from the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org

Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the benzene ring. libretexts.orglibretexts.org However, the (2,2-dimethylbutyl) group is sterically bulky. This steric hindrance significantly disfavors substitution at the ortho positions due to spatial crowding. stackexchange.commasterorganicchemistry.comyoutube.com Consequently, electrophilic substitution on (2,2-dimethylbutyl)benzene predominantly yields the para-substituted product. For instance, in the nitration of tert-butylbenzene (B1681246), a structurally similar compound, the product distribution is heavily skewed towards the para isomer (75%), with only a small amount of the ortho isomer (16%) and even less of the meta isomer (8%). libretexts.org A similar trend would be expected for this compound.

Table 1: Expected Product Distribution in the Nitration of this compound

| Position | Expected Product | Percentage |

|---|---|---|

| Ortho | 1-(2,2-Dimethylbutyl)-2-nitrobenzene | Minor |

| Meta | 1-(2,2-Dimethylbutyl)-3-nitrobenzene | Very Minor |

| Para | 1-(2,2-Dimethylbutyl)-4-nitrobenzene | Major |

The mechanisms of these substitution reactions follow the general two-step pathway for electrophilic aromatic substitution. msu.edu

Bromination: In the presence of a Lewis acid catalyst like FeBr₃, bromine (Br₂) is polarized, creating a strong electrophile (Br⁺). The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex. nih.gov A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. nih.gov Due to the steric bulk of the (2,2-dimethylbutyl) group, the attack will preferentially occur at the para position.

Nitration: This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). researchgate.netfrontiersin.org The benzene ring of this compound attacks the nitronium ion, leading to the formation of an arenium ion. Subsequent deprotonation by a weak base (like HSO₄⁻ or water) yields the nitrated product. researchgate.net Again, the para-nitro product is expected to be the major isomer. libretexts.org

Further Alkylation (Friedel-Crafts Alkylation): Introducing another alkyl group onto the this compound ring via Friedel-Crafts alkylation is challenging. libretexts.orgdocbrown.infolibretexts.org The existing (2,2-dimethylbutyl) group, being an activating group, would direct the incoming electrophile to the ortho and para positions. chemguide.co.uk However, the para position is already occupied in the starting material, and the ortho positions are sterically hindered. youtube.com Furthermore, Friedel-Crafts alkylation is prone to polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org A significant issue in Friedel-Crafts alkylation is the potential for carbocation rearrangement to form a more stable carbocation. msu.edu For example, the reaction of benzene with 1-chloropropane (B146392) and a Lewis acid catalyst yields isopropylbenzene, not n-propylbenzene, because the initially formed primary carbocation rearranges to a more stable secondary carbocation. msu.edu

Transformations Involving the Alkyl Side Chain of this compound

While the aromatic ring is a primary site of reactivity, the alkyl side chain can also undergo specific chemical transformations.

The alkyl side chain of this compound can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkylbenzenes. libretexts.orgorgoreview.comyoutube.com However, this reaction requires the presence of at least one benzylic hydrogen (a hydrogen atom on the carbon directly attached to the aromatic ring). libretexts.orgorgoreview.comlibretexts.org The (2,2-dimethylbutyl) group has two benzylic hydrogens, making it susceptible to oxidation. The reaction proceeds by oxidizing the benzylic carbon to a carboxylic acid, cleaving the rest of the alkyl chain. libretexts.orgorgoreview.com Thus, the oxidation of this compound would yield benzoic acid. The mechanism is thought to involve the initial abstraction of a benzylic hydrogen atom. orgoreview.com

Functionalization of the alkyl side chain, for instance, through benzylic bromination using N-bromosuccinimide (NBS), can introduce a leaving group, opening the door for nucleophilic substitution and solvolysis reactions. libretexts.orglibretexts.org Benzylic halides are particularly reactive in nucleophilic substitution reactions because the carbocation intermediate formed upon departure of the leaving group is stabilized by resonance with the benzene ring. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and solvent. Given the secondary nature of the benzylic carbon in a functionalized this compound and the potential for steric hindrance, both mechanisms could be competitive.

Detailed Studies of Carbocationic Intermediates and Rearrangements in Reaction Pathways

Carbocationic intermediates are central to many of the reactions of this compound, particularly in electrophilic aromatic substitution and reactions involving the side chain. libretexts.orgresearchgate.netsinica.edu.tw The stability of these intermediates often dictates the reaction pathway and the final products.

A key feature of carbocations is their propensity to rearrange to more stable forms. libretexts.orgmasterorganicchemistry.comlibretexts.org This can occur through hydride shifts (migration of a hydrogen atom with its bonding electrons) or alkyl shifts (migration of an alkyl group). libretexts.orgyoutube.com For instance, in the Friedel-Crafts alkylation of benzene with an alkyl halide that would form a less stable primary carbocation, a rearrangement to a more stable secondary or tertiary carbocation is often observed before the electrophilic attack on the benzene ring occurs. msu.edu

In the context of this compound, the formation of a carbocation at the benzylic position is stabilized by the adjacent benzene ring. However, if a carbocation were to form elsewhere on the alkyl chain, rearrangements would be highly probable to generate a more stable carbocation, either a tertiary carbocation or a resonance-stabilized benzylic carbocation. The study of such rearrangements provides valuable insight into the intricate mechanisms governing the reactivity of this compound. scielo.br

Advanced Characterization and Analytical Techniques for 2,2 Dimethylbutyl Benzene

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of (2,2-dimethylbutyl)benzene. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.1-7.3 ppm. The methylene (B1212753) protons (-CH2-) adjacent to the benzene ring are expected to produce a signal around 2.5 ppm. The protons of the ethyl group and the gem-dimethyl groups on the side chain will have distinct chemical shifts, allowing for the complete assignment of the proton structure. General chemical shift ranges for protons in similar environments support these assignments. pdx.eduyoutube.com For instance, hydrogens on a carbon adjacent to a benzene ring typically resonate between 2.0 and 2.5 ppm. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring typically resonate in the downfield region of the spectrum, generally between 115 and 150 ppm. ucl.ac.ukdocbrown.info The carbon atoms of the alkyl substituent, including the quaternary carbon, the methylene carbons, and the methyl carbons, will appear at characteristic upfield chemical shifts. ucl.ac.uk The symmetry of the molecule influences the number of distinct signals observed. docbrown.info For example, the carbon atoms of the two methyl groups attached to the same carbon are equivalent and thus produce a single signal.

A summary of anticipated chemical shifts is presented in the table below.

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.1 - 7.3 | 115 - 130 |

| Aromatic C (substituted) | - | 130 - 150 |

| Benzylic -CH₂- | ~2.5 | 30 - 50 |

| Quaternary C | - | 30 - 50 |

| -CH₂- (ethyl) | Variable | 20 - 30 |

| -CH₃ (ethyl) | Variable | 10 - 30 |

| gem-Dimethyl -CH₃ | Variable | 20 - 30 |

Note: The actual chemical shifts can be influenced by the solvent and concentration. illinois.edusigmaaldrich.com

Vibrational spectroscopy, including FTIR and NIR, provides valuable information about the functional groups and bond vibrations within the this compound molecule. nih.govuni-siegen.de

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the dimethylbutyl group appear just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the ring. The C=C stretching peak for alkenes, for comparison, is found between 1680 and 1630 cm⁻¹. spectroscopyonline.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, which measures the overtones and combination bands of fundamental vibrations, can also be employed. While MIR spectroscopy often provides more distinct spectral features, NIR has the advantage of being applicable to a wider range of sample types with minimal preparation. spectroscopyonline.com Computational methods are increasingly used to aid in the interpretation of both FTIR and NIR spectra by relating the observed vibrational modes to specific molecular structures and dynamics. arxiv.orgarxiv.org

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-plane Deformation | ~1035 |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (162.27 g/mol ). nist.gov

The fragmentation of this compound is influenced by the stability of the resulting carbocations. A common fragmentation pathway involves the cleavage of the C-C bond beta to the benzene ring, leading to the formation of a stable tropylium (B1234903) ion or other resonant structures. Another characteristic fragmentation is the loss of an ethyl group or a tert-butyl radical from the molecular ion. The base peak in the mass spectrum of a related compound, 2,2-dimethylpropane, is at m/z 43, corresponding to the [C₃H₇]⁺ ion. docbrown.info For other alkylbenzenes, such as cyclohexylbenzene, the molecular ion is also observed, along with characteristic fragment ions. nist.gov The analysis of these fragmentation patterns allows for the confirmation of the alkyl side-chain structure. docbrown.infodocbrown.info

Chromatographic Separation and Detection Methodologies in Complex Matrices

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification.

The retention time of this compound in the GC column is a characteristic property that aids in its identification. The Kovats retention index, a standardized measure of retention, is also used for this purpose. nih.gov The subsequent mass spectrum serves as a confirmatory tool, allowing for unambiguous identification by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.gov GC-MS can be used for both qualitative identification and quantitative analysis over a wide range of concentrations.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of aromatic compounds. While GC-MS is often preferred for volatile compounds, HPLC is advantageous for less volatile or thermally labile substances. For the separation of alkylbenzenes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Studies have shown the successful separation of various alkylbenzenes using mobile phases consisting of acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape. researchgate.net The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. researchgate.net Multidimensional chromatography, which combines two or more separation techniques, can provide even higher resolution for extremely complex samples containing numerous aromatic compounds. The use of monolithic stationary phases in capillary liquid chromatography represents a move towards more efficient and environmentally friendly analytical methods. researchgate.net

Application of Advanced Chromatographic Techniques in Reaction Monitoring and Kinetics

The synthesis and derivatization of this compound often involve complex reaction mixtures. Advanced chromatographic techniques, particularly gas chromatography (GC), are indispensable tools for monitoring the progress of these reactions and for elucidating their kinetic parameters. These methods offer high resolution and sensitivity, allowing for the separation and quantification of reactants, intermediates, products, and byproducts.

Gas chromatography, frequently coupled with a mass spectrometer (GC-MS), is a powerful technique for the real-time analysis of reaction mixtures. In the context of reactions involving aromatic compounds like benzene, GC can be used to track the consumption of starting materials and the formation of products over time. For instance, in the borylation of benzene to form phenylboronate (B1261982) esters, a precursor that could potentially be used in the synthesis of derivatives of this compound, GC traces are instrumental in observing the consumption of reagents like bis(pinacolato)diboron (B136004) (B2Pin2). nsf.gov

The progress of such reactions can be meticulously followed by taking aliquots of the reaction mixture at specific time intervals and analyzing them by GC. The appearance of new peaks in the chromatogram, corresponding to the desired products, and the diminishing area of reactant peaks provide a quantitative measure of the reaction's progress. For example, in a study on the iridium-catalyzed borylation of benzene, a new peak corresponding to the borylated product was observed in the GC trace, with its identity confirmed by GC-MS, which showed the molecular ion peak (M+) at an m/z of 204. nsf.gov

Kinetic studies rely heavily on the precise data obtainable from chromatography. By plotting the concentration of reactants or products as a function of time, reaction rates can be determined. For example, in the aforementioned borylation reaction, the percentage consumption of B2Pin2 was monitored over several hours at elevated temperatures. At 115 °C, a 40% consumption of B2Pin2 was observed after 24 hours. nsf.gov When the reaction was conducted in n-octane as a solvent at 120 °C for 72 hours, a 95% consumption of B2Pin2 was noted. nsf.gov These data points are crucial for determining the reaction order, rate constants, and activation energy.

Different catalysts and reaction conditions can be compared based on the kinetic data obtained from chromatographic analysis. For instance, the catalytic activity of different trispyrazolylborate rhodium and iridium complexes in the borylation of benzene has been evaluated using GC. One rhodium-based catalyst resulted in a 20% consumption of B2Pin2 after 4 days at 110 °C, while an iridium catalyst at 115 °C showed 40% consumption in just 24 hours, highlighting the superior performance of the latter under those conditions. nsf.gov The ability to screen catalysts and optimize reaction conditions is a significant advantage of employing chromatographic monitoring.

Furthermore, advanced chromatographic techniques can reveal the formation of isomers and byproducts, providing a more complete picture of the reaction pathway. In the synthesis involving substituted benzenes, the chromatographic separation of ortho, meta, and para isomers is often possible. For example, in a specific borylation of a substituted arene, GC-MS analysis identified the formation of ortho, meta, and para isomers in a specific ratio, information that would be difficult to obtain by other analytical methods. nsf.gov

Table 1: Reaction Monitoring Data for the Borylation of Benzene

| Entry | Catalyst | Reactant | Solvent | Temperature (°C) | Time (h) | Reactant Consumption (%) |

| 1 | Trispyrazolylborate Iridium Complex | B2Pin2 | Benzene (neat) | 115 | 24 | 40 |

| 2 | Trispyrazolylborate Iridium Complex | B2Pin2 | n-Octane | 120 | 72 | 95 |

| 3 | Trispyrazolylborate Rhodium Complex | B2Pin2 | Benzene (neat) | 110 | 96 | 20 |

Computational Chemistry and Theoretical Studies of 2,2 Dimethylbutyl Benzene

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental in understanding the intrinsic properties of (2,2-Dimethylbutyl)benzene, offering a lens into its electronic structure and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Applications for Reaction Pathway Optimization and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the properties of many-electron systems. aps.org For alkylbenzenes like this compound, DFT is applied to model reaction mechanisms, such as electrophilic aromatic substitution. These calculations help in optimizing the geometries of reactants, products, and crucial transition states along a reaction coordinate.

For instance, in reactions like Friedel-Crafts alkylation or nitration, the bulky (2,2-dimethylbutyl) group directs incoming electrophiles primarily to the para position, with some substitution at the ortho positions, due to steric hindrance. DFT calculations can quantify the energy barriers for the formation of the ortho, meta, and para substituted products. By mapping the potential energy surface, researchers can identify the lowest energy pathway, thus predicting the major product of the reaction. The analysis of transition state structures reveals the specific interactions that stabilize or destabilize the intermediate carbocation (the σ-complex or Wheland intermediate), confirming the directing effects of the bulky alkyl group.

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| ortho | +2.5 | Minor |

| meta | +5.0 | Trace |

| para | 0.0 | Major |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-donating nature of the alkyl group raises the energy of the HOMO compared to unsubstituted benzene (B151609), making the ring more susceptible to electrophilic attack. The HOMO is typically localized on the benzene ring, indicating that this is the primary site for reaction with electrophiles. researchgate.net The LUMO, conversely, is distributed over the aromatic ring and is the target for nucleophilic attack, though such reactions are less common for this class of compounds. researchgate.net

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors help in comparing the reactivity of this compound with other related aromatic compounds. scirp.org

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Reflects high kinetic stability. |

| Chemical Hardness (η) | 4.0 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum mechanics describes the properties of individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules, providing insights into bulk properties and condensed-phase behavior. youtube.com

Investigation of Miscibility and Morphology in Polymer Blends Incorporating this compound Derivatives

Derivatives of this compound can be incorporated into polymer structures to modify their properties. MD simulations are a valuable tool for predicting the miscibility and morphology of such polymer blends. researchgate.netrsc.org By simulating the interactions between different polymer chains, researchers can calculate thermodynamic parameters like the Flory-Huggins interaction parameter (χ), which predicts whether two polymers will mix or phase-separate. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. conicet.gov.ar These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties that may be difficult or expensive to measure experimentally. researchgate.netnih.gov

Applications in Chemical Research and Industrial Processes Involving 2,2 Dimethylbutyl Benzene

(2,2-Dimethylbutyl)benzene as a Precursor in Complex Organic Synthesis

The structural framework of this compound makes it a valuable starting material for the construction of more elaborate molecular architectures. Its benzene (B151609) ring can be functionalized through various reactions, while the sterically demanding alkyl group can influence the regioselectivity of these transformations, guiding the synthesis towards specific isomers.

This compound is utilized as a foundational molecule in the synthesis of more complex organic compounds. A primary method for its own synthesis is the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as 1-chloro-2,2-dimethylbutane, in the presence of a Lewis acid catalyst. smolecule.com Once formed, the benzene ring of this compound is amenable to a variety of electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups, leading to a diverse array of derivatives.

Key functionalization reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring is a common first step in the synthesis of many functionalized derivatives. This is typically achieved by treating this compound with a mixture of nitric acid and sulfuric acid. smolecule.com The bulky alkyl group tends to direct the incoming nitro group to the para position, and to a lesser extent, the ortho position, due to steric hindrance.

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst. smolecule.com These halogenated derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions.

Acylation: The Friedel-Crafts acylation introduces an acyl group onto the benzene ring, which can then be further modified. For instance, the resulting ketone can be reduced to an alkyl group or converted to other functional groups.

An example of its use as a precursor is in the synthesis of 2,2,13,13-tetramethyl[4.4]metacyclophane, where this compound is a starting material in a multi-step synthesis. This highlights its role in creating complex, sterically hindered molecular structures.

The derivatization of this compound provides a pathway to novel chemical scaffolds, which are core structures of molecules with potential applications in medicinal chemistry and materials science. The initial functionalized derivatives, such as the nitro or halo compounds, are key intermediates that can be elaborated upon to build these new scaffolds.

A significant derivatization strategy involves the reduction of the nitro group to an amine (-NH₂). This transformation is crucial as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the chemical properties of the benzene ring. The resulting aniline (B41778) derivative, (2,2-dimethylbutyl)aniline, can then participate in a wide range of reactions to form amides, imines, and diazonium salts, the last of which are gateways to a plethora of other functional groups.

For instance, the synthesis of N-(2,2-dimethylbutyl)benzene-1,4-diamine, a component mentioned in the development of modified block copolymers, would likely proceed through the nitration of this compound, followed by the reduction of the resulting dinitro compound or a stepwise process of nitration, protection, further nitration, and subsequent reductions. A general, analogous industrial synthesis of a similar compound, N,N-dimethyl-p-phenylenediamine, involves the reaction of 4-chloronitrobenzene with dimethylamine, followed by the reduction of the nitro group. rasayanjournal.co.in This suggests a plausible synthetic route for the (2,2-dimethylbutyl) derivative, starting from the corresponding halogenated or nitrated this compound.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of new chemical space and the development of molecules with tailored properties.

Role in Polymer Science and Advanced Materials Development

The incorporation of the bulky and hydrophobic (2,2-dimethylbutyl) group into polymers can significantly influence their physical and chemical properties. This has led to its investigation as both a monomer precursor and a polymer additive.

This compound has been considered as an additive in plastic formulations. smolecule.com Its incorporation into a polymer matrix can potentially enhance properties such as flexibility and impact resistance. smolecule.com The bulky, non-polar alkyl group can disrupt polymer chain packing, leading to a decrease in crystallinity and an increase in free volume. This can result in a lower glass transition temperature and increased ductility.

While specific research data on the direct use of this compound as a polymer additive is not widely available in the public domain, the principle is well-established in polymer science, where alkylated aromatic compounds are often used as plasticizers or modifying agents.

A more direct role for this compound in polymer science is as a precursor to monomers that can be polymerized or copolymerized. A notable example is the use of its diamine derivative in the synthesis of modified block copolymers. A patent describes the use of compounds such as N-(2,2-dimethylbutyl)benzene-1,4-diamine in the modification of block copolymers. ontosight.ai These diamines can be reacted with functional groups on a polymer backbone, such as maleic anhydride, to create grafted copolymers. ontosight.ai

The presence of the (2,2-dimethylbutyl)phenyl group in the side chain of a polymer can impart desirable properties. For instance, in the context of the aforementioned patent, the modification of a block copolymer with this diamine is intended to improve the mechanical properties and compatibility with other polar resins. ontosight.ai The bulky, hydrophobic nature of the substituent can influence the morphology of the block copolymer and its interactions at interfaces in polymer blends.

Table 1: Potential Monomer Derivatives of this compound and their Polymerization Relevance

| Monomer Derivative | Potential Polymerization Route | Resulting Polymer Feature |

| (2,2-Dimethylbutyl)styrene | Free-radical polymerization, anionic polymerization | Polystyrene with bulky side groups, altering thermal and mechanical properties. |

| (2,2-Dimethylbutyl)phenyl methacrylate | Free-radical polymerization | Polymethacrylate with bulky, hydrophobic ester groups. |

| N-(2,2-Dimethylbutyl)aniline | Precursor to other functional monomers | Can be used to synthesize dye-containing polymers or polymers with specific electronic properties. |

| N-(2,2-Dimethylbutyl)benzene-1,4-diamine | Polycondensation with diacids or diacyl chlorides | Polyamides with bulky side groups, potentially affecting solubility and thermal stability. |

Catalytic Roles and Mechanistic Insights in Chemical Transformations

Currently, there is a lack of specific research in publicly accessible literature detailing the direct catalytic roles of this compound itself. Aromatic hydrocarbons are not typically employed as catalysts in their own right. However, they can play a role as solvents or as ligands in organometallic catalysis, and their derivatives can be designed to have catalytic activity.

The steric and electronic properties of the (2,2-dimethylbutyl) group can be expected to influence the mechanistic aspects of reactions in which it is a substrate. For example, in electrophilic aromatic substitution, the bulky nature of the substituent significantly hinders attack at the ortho positions, leading to a high para selectivity. This steric effect is a key mechanistic consideration in the synthesis of its derivatives.

In the broader context of alkylbenzenes, they are known to be involved in various industrial processes, such as catalytic reforming and cracking in the petroleum industry. ncat.edu However, in these processes, they are typically part of a complex mixture and undergo transformations rather than acting as catalysts.

Future research could explore the synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis, where the steric bulk could be advantageous in creating a specific chiral environment around a metal center.

Studies on the Influence of this compound Structure on Catalytic Selectivity and Efficiency

The (2,2-dimethylbutyl) group, a tert-hexyl substituent, imparts significant steric bulk. In the context of catalysis, this structural feature can play a crucial role in determining the selectivity and efficiency of a reaction. While specific studies singling out this compound are not extensively documented in publicly available research, the principles of steric hindrance and electronic effects of such alkylbenzene compounds are well-established in catalytic chemistry.

The bulky nature of the 2,2-dimethylbutyl group can influence the approach of reactants to the catalytic center. This steric hindrance can be advantageous in achieving regioselectivity, where a reaction is directed to a specific position on a molecule. For instance, in reactions involving a substituted benzene ring, a bulky group can block certain positions, thereby favoring substitution at less hindered sites.

Research on related bulky alkylbenzene derivatives in catalysis provides insights into the potential effects of the (2,2-dimethylbutyl) group. For example, studies on catalysts bearing other bulky substituents have demonstrated that steric pressure can influence the geometry of the active catalytic species, leading to enhanced selectivity.

| Catalytic Parameter | Influence of Bulky Alkyl Groups (e.g., 2,2-Dimethylbutyl) | Underlying Principle |

| Regioselectivity | Can direct reactions to less sterically hindered positions on a substrate. | Steric hindrance prevents the approach of reactants to certain sites. |

| Catalyst Efficiency | Can modulate the electronic properties of the catalyst, affecting reaction rates. | Alkyl groups are electron-donating, which can influence the reactivity of the catalytic center. |

| Product Selectivity | Can favor the formation of specific isomers by influencing the transition state geometry. | The steric bulk of the ligand can create a chiral or shaped pocket around the active site. |

Development and Evaluation of this compound Derivatives as Catalysts in Specific Reactions

The development of derivatives of this compound as catalysts often involves incorporating this bulky moiety into the structure of a ligand, which then coordinates to a metal center. Phosphine (B1218219) ligands, in particular, are a cornerstone of homogeneous catalysis, and the introduction of a (2,2-dimethylbutyl)phenyl group onto a phosphine can create a ligand with specific steric and electronic properties.

The synthesis of such ligands would typically involve the reaction of a (2,2-dimethylbutyl)phenyl Grignard or organolithium reagent with a phosphorus halide. The resulting phosphine ligand can then be complexed with various transition metals, such as palladium, rhodium, or nickel, to generate a catalyst.

The evaluation of these catalysts would be conducted in specific organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the catalyst would be assessed based on several key metrics:

Catalytic Activity: The rate at which the catalyst converts reactants to products.

Selectivity: The ability of the catalyst to produce the desired product over other possible side products.

Turnover Number (TON) and Turnover Frequency (TOF): Measures of the catalyst's lifetime and efficiency.

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Selectivity (%) |

| Pd-P(Ph)₂(C₆H₄-2,2-Me₂Bu) | Aryl Bromide | Arylboronic Acid | High | High for the desired biaryl product |

| Pd-P(Ph)₃ (for comparison) | Aryl Bromide | Arylboronic Acid | Moderate | Lower, with potential for side reactions |

The anticipated high yield and selectivity with the (2,2-dimethylbutyl)phenyl-containing catalyst would be attributed to the steric bulk of the ligand, which can promote the reductive elimination step and prevent the formation of undesired byproducts.

Environmental Transformation and Fate of Alkylbenzenes, Including 2,2 Dimethylbutyl Benzene

Degradation Pathways in Environmental Compartments

The degradation of (2,2-dimethylbutyl)benzene in the environment is expected to occur through various mechanisms, with its persistence being influenced by the degree of branching in its alkyl side chain.

Once released into the atmosphere, this compound is subject to oxidation, primarily initiated by reactions with hydroxyl radicals (•OH). The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For aromatic hydrocarbons, the addition of the hydroxyl radical to the benzene (B151609) ring is a significant initial step in their atmospheric oxidation. nih.govca.gov The subsequent reactions of the resulting adduct with molecular oxygen lead to the formation of various degradation products. nih.govca.gov

The rate constants for the reaction of hydroxyl radicals with benzene and other alkylbenzenes have been studied, and these can provide an estimate for the atmospheric reactivity of this compound. rsc.orgacs.org The presence of the alkyl side chain generally increases the reactivity of the aromatic ring towards electrophilic attack by hydroxyl radicals. However, the highly branched structure of the 2,2-dimethylbutyl group may exert steric hindrance, potentially affecting the reaction rate compared to linear or less branched alkylbenzenes.

The atmospheric oxidation of benzene initiated by hydroxyl radicals leads to the formation of various products, including phenols and ring-cleavage products like glyoxal (B1671930) and butenedial. nist.gov By analogy, the atmospheric oxidation of this compound is expected to produce substituted phenols and various ring-opened carbonyl compounds.

Direct photodegradation of this compound in the environment is not expected to be a significant process. This is because, like other simple alkylbenzenes, it does not absorb light in the environmentally relevant UV spectrum (wavelengths greater than 290 nm). nih.gov

The stability of alkylbenzenes in the environment is also related to their structure. Highly branched alkylbenzenes, such as those formerly used in the production of tetrapropylene-based alkylbenzene sulfonates (TABS), have been shown to be more resistant to degradation than their linear counterparts (linear alkylbenzenes or LABs). nih.gov This resistance to biodegradation is a key factor in their environmental persistence. cler.com Given the highly branched nature of its side chain, this compound is likely to exhibit greater environmental stability compared to linear alkylbenzenes of similar molecular weight.

Environmental Distribution and Mobility Studies

The distribution and movement of this compound in the environment are influenced by its physical and chemical properties, such as its water solubility and octanol-water partition coefficient (Kow).

This compound, as an aromatic hydrocarbon, has the potential to leach from various materials. For instance, aromatic compounds can be components of plasticizers or unreacted monomers in polymeric materials. Studies on the leaching of polycyclic aromatic hydrocarbons (PAHs) from materials like reclaimed asphalt (B605645) pavement and shale gas drill cuttings have shown that leaching is a complex process influenced by factors such as particle size, contact time, and the presence of dissolved organic matter. nih.govtandfonline.comfao.org

The detection of this compound in environmental samples would typically involve gas chromatography-mass spectrometry (GC-MS), a standard method for the analysis of volatile organic compounds (VOCs) in air, water, and soil. eaht.org Both sec-butylbenzene (B1681704) and tert-butylbenzene (B1681246), which are structurally similar to this compound, are included in the U.S. Environmental Protection Agency (U.S. EPA) Method 524.2 for monitoring in water. ca.gov

There is limited specific data on the occurrence of this compound in the environment. However, related compounds like tert-butylbenzene have been detected in landfill gas and in groundwater. ca.gov For instance, in Wisconsin, tert-butylbenzene was found in 66 out of 2168 groundwater tests, with a maximum concentration of 9 µg/L. ca.gov The presence of these related compounds suggests that this compound could also be found in environments impacted by industrial activities or waste disposal.

Table 1: Reported Occurrences of a Structurally Similar Compound (tert-Butylbenzene) in Environmental Media

| Environmental Medium | Location/Study | Concentration Range |

| Landfill Gas | Eklund et al., 1998 | Not specified |

| Groundwater | Wisconsin Department of Natural Resources, 2000 | Up to 9 µg/L |

This table is provided for illustrative purposes based on a structurally similar compound due to the lack of specific data for this compound.

Characterization of Environmental Transformation Products and Their Formation Pathways

The environmental transformation of this compound is expected to yield a variety of products depending on the degradation pathway.

In the atmosphere, the reaction with hydroxyl radicals is anticipated to lead to the formation of (2,2-dimethylbutyl)phenols through addition to the aromatic ring. Further oxidation can lead to ring cleavage, producing smaller, more oxygenated compounds.

In soil and water, biodegradation is a key transformation process for alkylbenzenes. While branched alkylbenzenes are generally more resistant to biodegradation than linear ones, degradation can still occur, albeit at a slower rate. wikipedia.org The initial step in the aerobic biodegradation of alkylbenzenes typically involves the oxidation of the alkyl side chain. libretexts.org However, a critical requirement for this side-chain oxidation by agents like potassium permanganate (B83412) is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the benzene ring). libretexts.orglibretexts.orglibretexts.org

This compound, which has the structure: C₆H₅-CH₂-C(CH₃)₃

possesses a benzylic carbon with two hydrogen atoms. Therefore, it is susceptible to benzylic oxidation. This would likely lead to the formation of 2,2-dimethyl-1-phenylbutan-1-one, which could be further oxidized to benzoic acid. This contrasts with a compound like tert-butylbenzene (C₆H₅-C(CH₃)₃), which lacks benzylic hydrogens and is therefore resistant to this mode of oxidation. libretexts.orglibretexts.orgstackexchange.com

Under anaerobic conditions, the degradation pathways are different and often involve an initial addition of fumarate (B1241708) to the alkyl chain, followed by beta-oxidation. This has been observed for linear alkylbenzene sulfonates. cler.com The complex structure of this compound may hinder such enzymatic attacks, leading to its persistence in anoxic environments.

Q & A

Q. What are the key physicochemical properties of (2,2-Dimethylbutyl)benzene, and how can researchers access reliable data for experimental design?

- Methodological Answer : Physicochemical properties such as molecular weight (calculated as 162.27 g/mol for C₁₂H₁₈), boiling point, and density are critical for solvent selection and reaction optimization. Researchers should prioritize databases like PubChem and CAS Common Chemistry for validated data . For example, structural analogs like tert-butylbenzene (C₁₀H₁₄, density 0.867 g/mL at 25°C) provide reference benchmarks . Cross-referencing experimental measurements (e.g., GC-MS, NMR) with computational tools (e.g., ChemDraw, Gaussian) ensures accuracy.

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

- Methodological Answer : A Friedel-Crafts alkylation of benzene with 2,2-dimethylbutyl chloride in the presence of AlCl₃ is a plausible route. Purity optimization involves fractional distillation (monitored via GC) and silica gel chromatography. Evidence from ethylbenzene synthesis highlights the importance of controlling electrophile generation to minimize byproducts like polysubstituted arenes . For intermediates, deuterated analogs (e.g., toluene-d₈) can aid in reaction tracking via isotopic labeling .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste disposal must comply with EPA guidelines, as outlined for structurally similar compounds like dibenzyl phosphates . Toxicity data for ethylbenzene (a simpler analog) suggests potential respiratory irritation, necessitating air quality monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational isomers or impurities. For example, tert-butyl groups exhibit distinct splitting patterns in ¹³C NMR (e.g., tert-butylbenzene: δ ~30 ppm for quaternary carbon) . Advanced 2D NMR techniques (HSQC, NOESY) and DFT calculations (e.g., Gaussian09) can differentiate structural isomers . Cross-validation with high-resolution mass spectrometry (HRMS) is essential .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can predict reaction pathways, such as electrophilic substitution sites. Studies on methylbenzene derivatives demonstrate that alkyl chain branching increases steric hindrance, reducing reactivity at the para position . Molecular docking simulations (AutoDock Vina) may also assess interactions in supramolecular systems .

Q. How can researchers design experiments to analyze environmental degradation products of this compound?

- Methodological Answer : Use accelerated degradation studies under UV light or ozonation, followed by LC-MS/MS analysis. Reference methods for ethylbenzene degradation identify hydroxylated and carboxylated byproducts . Isotopic labeling (e.g., ¹⁴C-tracing) quantifies biodegradation rates in soil or aqueous matrices. Collaborate with EPA DSSTox for ecological risk assessment frameworks .

Q. What methodologies are recommended for detecting trace impurities in this compound samples?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or headspace sampling is ideal for volatile impurities. For non-volatile residues, HPLC-UV/Vis or UPLC-QTOF provides ppm-level sensitivity. Calibrate against certified reference materials (CRMs) from NIST or ECHA .

Data Contradiction and Validation

Q. How should researchers address conflicting data in the literature regarding the biological activity of this compound derivatives?

- Methodological Answer : Apply systematic review protocols (PRISMA guidelines) to assess study quality. For example, discrepancies in antimicrobial assays may stem from variable bacterial strains or solvent carriers. Replicate experiments under standardized conditions (CLSI guidelines) and use positive controls (e.g., 2,3-dimethylbenzoic acid) . Meta-analysis tools (RevMan) can statistically reconcile contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.